Methyl 11-acetyloxy-12-ethyl-4-[(Z)-1-(16-ethyl-16-hydroxy-3,13-diazatetracyclo[11.2.2.02,10.04,9]heptadeca-2(10),4,6,8-tetraen-15-yl)-3-methoxy-3-oxoprop-1-en-2-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
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Overview
Description
Methyl 11-acetyloxy-12-ethyl-4-[(Z)-1-(16-ethyl-16-hydroxy-3,13-diazatetracyclo[11.2.2.02,10.04,9]heptadeca-2(10),4,6,8-tetraen-15-yl)-3-methoxy-3-oxoprop-1-en-2-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate is a natural product found in Catharanthus roseus with data available.
Scientific Research Applications
Structural and Conformational Studies
The compound under discussion, due to its complex structure, has been a subject of interest in structural and conformational studies. For instance, in research by Lynch et al. (1995), the crystal structures of related compounds were investigated. These studies help in understanding the rigid nature of such complex molecules and their behavior in different conditions.
Chemical Synthesis and Reactions
The compound's intricate structure makes it a valuable target in the field of synthetic chemistry. Research by Stoodley & Wilkins (1975) and Hoare & Yates (1982) demonstrates how such compounds can undergo various chemical reactions, leading to the synthesis of new molecules. These studies are crucial for advancing organic synthesis techniques.
Potential Biological Activities
Some related compounds have shown promising biological activities. For example, Joy & Chakraborty (2017) isolated aryl polyketide derivatives from natural sources that exhibited antioxidative and anti-inflammatory properties. Such findings suggest that similarly structured compounds could have significant biological applications.
Application in Material Science
Organic compounds with complex structures have potential applications in material science, particularly in the development of new fluorescent materials. Research by Rangnekar & Rajadhyaksha (1987) into the synthesis of phthalimid-3-yl and -4-yl aminoethylenes and their fluorescent properties highlights this potential.
Properties
CAS No. |
58005-25-7 |
---|---|
Molecular Formula |
C46H56N4O9 |
Molecular Weight |
809 g/mol |
IUPAC Name |
methyl 11-acetyloxy-12-ethyl-4-[(Z)-1-(16-ethyl-16-hydroxy-3,13-diazatetracyclo[11.2.2.02,10.04,9]heptadeca-2(10),4,6,8-tetraen-15-yl)-3-methoxy-3-oxoprop-1-en-2-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O9/c1-8-43-16-12-18-50-20-17-45(39(43)50)32-22-30(35(56-5)23-34(32)48(4)40(45)46(55,42(53)58-7)41(43)59-26(3)51)31(38(52)57-6)21-27-24-49-19-15-29-28-13-10-11-14-33(28)47-37(29)36(27)44(54,9-2)25-49/h10-14,16,21-23,27,36,39-41,47,54-55H,8-9,15,17-20,24-25H2,1-7H3/b31-21- |
InChI Key |
JPJKITSCFHYWLR-YQYKVWLJSA-N |
Isomeric SMILES |
CCC1(CN2CCC3=C(C1C(C2)/C=C(/C4=CC5=C(C=C4OC)N(C6C57CCN8C7C(C=CC8)(C(C6(C(=O)OC)O)OC(=O)C)CC)C)\C(=O)OC)NC9=CC=CC=C39)O |
SMILES |
CCC1(CN2CCC3=C(C1C(C2)C=C(C4=CC5=C(C=C4OC)N(C6C57CCN8C7C(C=CC8)(C(C6(C(=O)OC)O)OC(=O)C)CC)C)C(=O)OC)NC9=CC=CC=C39)O |
Canonical SMILES |
CCC1(CN2CCC3=C(C1C(C2)C=C(C4=CC5=C(C=C4OC)N(C6C57CCN8C7C(C=CC8)(C(C6(C(=O)OC)O)OC(=O)C)CC)C)C(=O)OC)NC9=CC=CC=C39)O |
Synonyms |
roseadine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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